

An In-depth Technical Guide to (R)-2-Nonanamine (CAS: 74069-74-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nonanamine

Cat. No.: B079882

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

(R)-2-Nonanamine is a chiral primary amine with a nine-carbon aliphatic chain. Its fundamental properties are summarized below, providing a foundational understanding for its handling, application, and analysis.

Property	Value
CAS Number	74069-74-2
Molecular Formula	C ₉ H ₂₁ N
Molecular Weight	143.27 g/mol
Appearance	Liquid
Density	0.79 g/cm ³
Boiling Point	191 °C
Melting Point	< -20 °C
Flash Point	70 °C
Refractive Index	1.4271
Optical Purity (ee)	≥98.0%
Assay	≥98.5%

Synthesis and Purification Methodologies

The enantioselective synthesis of **(R)-2-Nonanamine** is crucial for applications where stereochemistry is critical, such as in drug development. Common strategies involve asymmetric reductive amination or enzymatic resolution of a racemic mixture.

Asymmetric Reductive Amination of 2-Nonanone

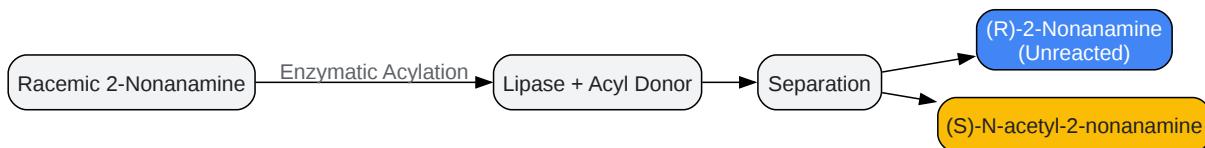
This method facilitates the direct conversion of a prochiral ketone, 2-nonenone, into the chiral amine using a chiral catalyst.

Experimental Protocol:

- **Imine Formation:** In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nonenone (1 equivalent) in a suitable anhydrous solvent such as methanol or toluene.
- Add a source of ammonia (e.g., ammonium acetate, 1.5 equivalents) to the solution.

- Introduce a chiral catalyst system. A common choice is a transition metal catalyst (e.g., Iridium or Rhodium-based) with a chiral phosphine ligand.
- Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
- Reduction: Introduce a reducing agent, such as H₂ gas (at a specified pressure) or a hydride source like sodium borohydride.
- Maintain the reaction at a controlled temperature and pressure for a period determined by reaction monitoring (e.g., 12-24 hours).
- Work-up and Purification: Upon completion, quench the reaction carefully. The crude product is then subjected to extraction and purification by column chromatography on silica gel to isolate the enantiomerically enriched **(R)-2-Nonanamine**.

[Click to download full resolution via product page](#)


Asymmetric Reductive Amination Workflow

Lipase-Catalyzed Kinetic Resolution of Racemic 2-Nonanamine

This biocatalytic approach utilizes the stereoselectivity of lipases to resolve a racemic mixture of **2-nonanamine**.

Experimental Protocol:

- Reaction Setup: In a suitable organic solvent (e.g., hexane or toluene), dissolve racemic **2-nonanamine** (1 equivalent) and an acyl donor, such as vinyl acetate (0.5-0.6 equivalents).
- Add a lipase preparation (e.g., *Candida antarctica* lipase B, Novozym 435). The amount of lipase will depend on its activity and should be optimized.
- Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
- Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (ee) of the unreacted amine using chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric purity of both the remaining amine and the acylated product.
- Separation: Once the desired conversion is reached, filter off the immobilized enzyme. The resulting mixture contains the unreacted **(R)-2-nonanamine** and the acylated **(S)-2-nonanamine**.
- Purification: Separate the unreacted amine from the acylated product by column chromatography or by an acid-base extraction procedure.

[Click to download full resolution via product page](#)

Lipase-Catalyzed Kinetic Resolution

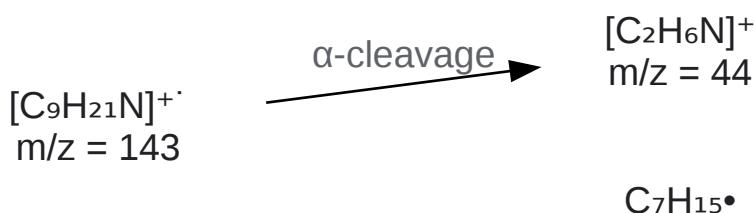
Spectroscopic and Chromatographic Analysis Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **(R)-2-Nonanamine**.

¹H NMR (Proton NMR):

- Amine Protons (-NH₂): A broad singlet, typically in the range of 1.0-2.5 ppm. The chemical shift and peak shape are highly dependent on solvent and concentration.
- Methine Proton (-CH-): A multiplet around 2.7-3.0 ppm, coupled to the adjacent methyl and methylene protons.
- Methylene Protons (-CH₂-): A series of multiplets in the range of 1.2-1.5 ppm.
- Terminal Methyl Proton (-CH₃): A triplet around 0.8-0.9 ppm.
- Methyl Protons adjacent to the amine (-CH(NH₂)CH₃): A doublet around 1.0-1.2 ppm.

¹³C NMR (Carbon-13 NMR):


- C2 (Carbon bearing the amine): ~45-50 ppm.
- C1 (Methyl adjacent to the amine): ~23-25 ppm.
- Aliphatic Carbons (C3-C8): A series of peaks between ~22-40 ppm.
- C9 (Terminal methyl): ~14 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **2-nonenamine** would be expected to show a molecular ion peak ([M]⁺) at m/z 143. The fragmentation pattern is dominated by alpha-cleavage, which is characteristic of amines.

Expected Fragmentation:

- Alpha-Cleavage: The most prominent fragmentation involves the cleavage of the C-C bond adjacent to the nitrogen atom. For **2-nonenamine**, this would result in the loss of a heptyl radical (C₇H₁₅•) to form a stable iminium cation at m/z 44 ([CH₃CH=NH₂]⁺). This is often the base peak in the spectrum.

[Click to download full resolution via product page](#)

Primary Mass Spectrometry Fragmentation

Infrared (IR) Spectroscopy

The IR spectrum of **(R)-2-Nonanamine**, being a primary amine, will exhibit characteristic absorption bands.

Wavenumber (cm ⁻¹)	Vibration	Intensity
3300-3500	N-H stretch (asymmetric and symmetric)	Medium
2850-2960	C-H stretch (aliphatic)	Strong
1590-1650	N-H bend (scissoring)	Medium
1020-1250	C-N stretch	Medium

Chiral High-Performance Liquid Chromatography (HPLC)

Determination of the enantiomeric excess (ee) is critical and is typically performed using chiral HPLC.

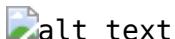
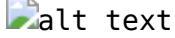
Experimental Protocol:

- Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiraldex or Chiralcel) is often effective for the separation of chiral amines.

- Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for baseline separation of the enantiomers.
- Sample Preparation: Prepare a dilute solution of the **(R)-2-Nonanamine** sample in the mobile phase.
- Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Biological Activity and Potential Applications

While specific biological activity data for **(R)-2-Nonanamine** is not extensively reported in publicly available literature, chiral amines as a class are of significant interest in drug development. They are common structural motifs in a wide range of biologically active molecules.



Potential areas of investigation for **(R)-2-Nonanamine** and its derivatives could include:

- Antimicrobial Activity: Long-chain aliphatic amines have been investigated for their antimicrobial properties. The lipophilic nonyl chain of **(R)-2-Nonanamine** could facilitate interaction with and disruption of microbial cell membranes.
- Neurological Activity: The structural similarity of simple amines to endogenous neurotransmitters suggests potential interactions with receptors and transporters in the central nervous system.
- Cytotoxicity: As with many small molecules, evaluating the cytotoxic effects on various cell lines is a primary step in assessing potential therapeutic or toxicological profiles.

Further research is required to elucidate the specific biological activities and mechanisms of action of **(R)-2-Nonanamine**.

Safety and Handling

(R)-2-Nonanamine is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

Hazard Class	GHS Pictogram	Hazard Statement
Acute Toxicity, Oral	alt text	H301: Toxic if swallowed
Acute Toxicity, Dermal	alt text	H310: Fatal if in contact with skin
Acute Toxicity, Inhalation	alt text	H330: Fatal if inhaled
Skin Corrosion/Irritation	alt text	H314: Causes severe skin burns and eye damage

Handling Recommendations:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-2-Nonanamine (CAS: 74069-74-2)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b079882#r-2-nonanamine-cas-number-74069-74-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com